molecular formula C17H15N5O3S B607271 N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine CAS No. 2083627-02-3

N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine

Cat. No. B607271
M. Wt: 369.399
InChI Key: DYIRSNMPIZZNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine” is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, a triazolo ring, and a pyrimidin ring. These functional groups suggest that this compound may have interesting chemical and physical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions that involve the formation of the various rings and the addition of the functional groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amine group might be involved in acid-base reactions, while the rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

  • Adenosine A2A Receptor Antagonists : Furanyl derivatives, including those similar to the compound , have been studied for their potential as adenosine A2A receptor antagonists. These studies involve structure-activity relationship analysis and molecular docking to understand their molecular interactions (Muñoz-Gutiérrez, Caballero, & Morales-Bayuelo, 2016).

  • Serotonin 5-HT6 Receptor Antagonists : Some derivatives have been synthesized for their binding affinity and ability to inhibit functional cellular responses to serotonin, specifically targeting the 5-HT6 receptor (Ivachtchenko et al., 2010).

  • Cytotoxicity Studies : Certain N-anilino derivatives related to this compound have shown marked cytotoxicity against cancer cell lines, highlighting their potential in cancer therapy (Zhai et al., 2008).

  • Synthesis of Novel Ring Systems : Research has been conducted on synthesizing and studying the properties of various novel ring systems, including Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, that are structurally related to the compound (Hassan, 2000).

  • Antitumor and Antimicrobial Activities : Some derivatives have been synthesized for studying their antitumor and antimicrobial activities. This research indicates potential pharmaceutical applications (Riyadh, 2011).

  • Pyrimidine Amine Preladenant as Adenosine A2a Receptor Antagonists : Metabolites of the pyrimidine amine Preladenant, structurally related to the compound, have been studied as adenosine A2a receptor antagonists, particularly for the treatment of Parkinson’s disease (Rosse, 2013).

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it is being used .

properties

IUPAC Name

N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIRSNMPIZZNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine

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